molecular formula C14H20N2O3S B14937216 N-(4-sulfamoylbenzyl)cyclohexanecarboxamide

N-(4-sulfamoylbenzyl)cyclohexanecarboxamide

Katalognummer: B14937216
Molekulargewicht: 296.39 g/mol
InChI-Schlüssel: QGCIPXRLLODMTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-sulfamoylbenzyl)cyclohexanecarboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonamide group attached to a benzyl ring, which is further connected to a cyclohexanecarboxamide moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-sulfamoylbenzyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the sulfonamide precursor. One common method involves the reaction of 4-aminobenzenesulfonamide with benzyl chloride under basic conditions to form N-(4-sulfamoylbenzyl)amine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-sulfamoylbenzyl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its role as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Studied for its potential analgesic and antiallodynic effects in pain management.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-sulfamoylbenzyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can modulate various physiological processes, including the regulation of pH and ion balance. The sulfonamide group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(4-sulfamoylbenzyl)cyclohexanecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a different spectrum of enzyme inhibition and potential therapeutic effects, making it a valuable candidate for further research and development .

Eigenschaften

Molekularformel

C14H20N2O3S

Molekulargewicht

296.39 g/mol

IUPAC-Name

N-[(4-sulfamoylphenyl)methyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H20N2O3S/c15-20(18,19)13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17)(H2,15,18,19)

InChI-Schlüssel

QGCIPXRLLODMTQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.